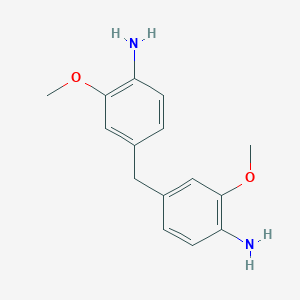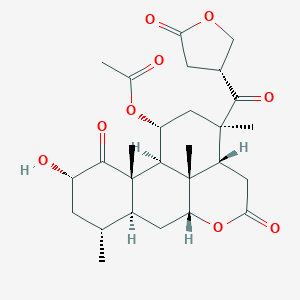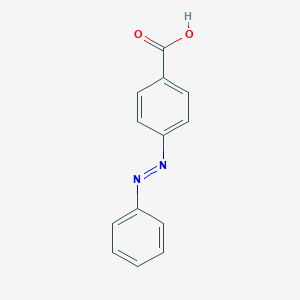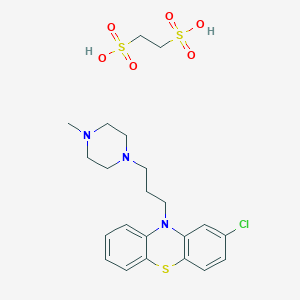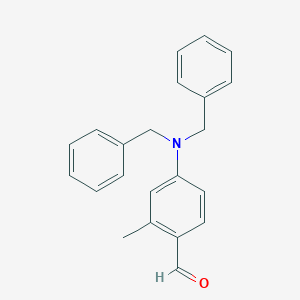
4-(Dibenzylamino)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibenzylamino)-2-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a dibenzylamino group attached to the benzene ring at the fourth position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)-2-methylbenzaldehyde typically involves the reaction of 4-(dibenzylamino)benzaldehyde with a methylating agent. One common method is the Friedel-Crafts alkylation reaction, where the benzaldehyde is treated with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dibenzylamino)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Dibenzylamino)-2-methylbenzoic acid.
Reduction: 4-(Dibenzylamino)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dibenzylamino)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-(Dibenzylamino)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced inflammatory responses. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis.
Comparación Con Compuestos Similares
4-(Dibenzylamino)-2-methylbenzaldehyde can be compared with other similar compounds such as:
4-(Dibenzylamino)benzaldehyde: Lacks the methyl group at the second position, which may affect its chemical reactivity and biological activity.
4-(Dibenzylamino)-2-methylbenzoic acid:
4-(Dibenzylamino)-2-methylbenzyl alcohol: The reduced form of the compound, which may have different biological activities and uses.
The presence of the methyl group at the second position in this compound makes it unique and may contribute to its specific chemical and biological properties.
Propiedades
IUPAC Name |
4-(dibenzylamino)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVDVHYMDWJOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545903 |
Source


|
| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-65-3 |
Source


|
| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can 4-(Dibenzylamino)-2-methylbenzaldehyde crystallize at temperatures below its glass transition temperature?
A: Yes, research has shown that this compound can indeed crystallize at temperatures significantly lower than its glass transition temperature (Tg). Experiments using differential scanning calorimetry (DSC) revealed that while the compound's Tg is 286 K, crystal nucleation was observed even at temperatures as low as 120 K. [, ] This suggests that the molecular rearrangement processes governing nucleation can occur at much faster rates than the timescale of the annealing experiments. [, ]
Q2: What is the significance of the observed "extinction" of crystal nuclei in this compound?
A: The research observed that a crystal nucleus formed in this compound at 220 K could be extinguished by rapidly heating the sample above 300 K. [, ] This phenomenon is explained by classical nucleation theory. While the nucleus formed at low temperatures might be stable under those conditions, rapid heating shifts the thermodynamic balance, making the existence of the nucleus unfavorable at the higher temperature, leading to its dissolution.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
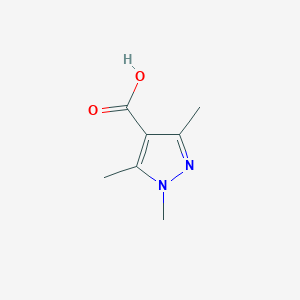
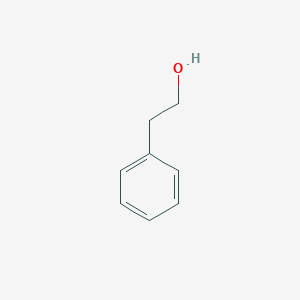

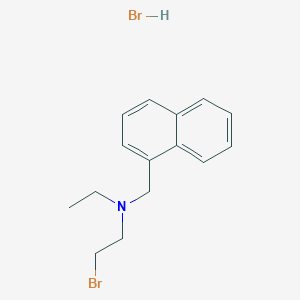
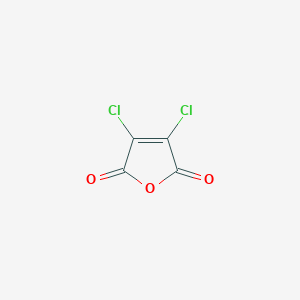
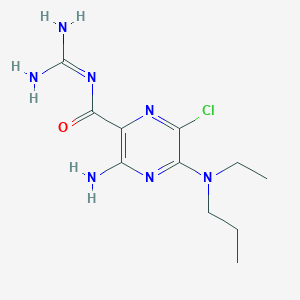
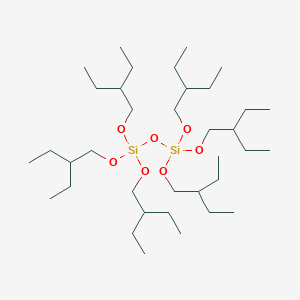

![2-(Furan-2-yl)-6-methylbenzo[d]thiazole](/img/structure/B73343.png)
